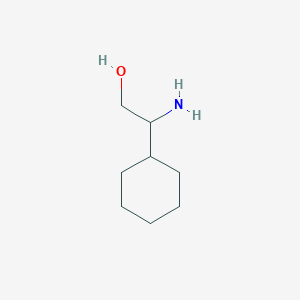

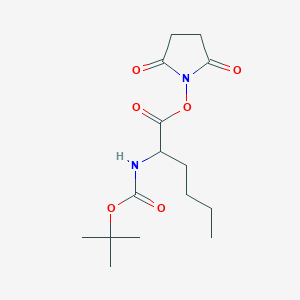

![molecular formula C13H21NO4 B1282538 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 109523-16-2](/img/structure/B1282538.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a derivative of azabicycloalkane amino acids, which are known as rigid dipeptide mimetics. These compounds are valuable in peptide-based drug discovery due to their constrained structures that can influence biological activity and stability .

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylic acids has been achieved through various methods. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed by adjusting reaction conditions to obtain either cis or trans acids, followed by optical resolution using diastereomeric salt formation or chromatography on a chiral stationary phase . Another synthesis approach for a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, involved controlling the stereoselectivity of a cyclopropanation step .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined and found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound was characterized and its crystal structure was resolved, confirming the bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups .

Chemical Reactions Analysis

The azabicycloalkane carboxylic acids undergo various chemical reactions, including intramolecular lactonization, which is a key step in the synthesis of cyclic amino acid esters . Additionally, the synthesis of these compounds often involves steps such as Michael addition and hydrogenolysis, as seen in the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane .

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and density have been reported for some of the synthesized compounds. For instance, the crystal of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be monoclinic with specific dimensions and density . The chiral compound of similar structure was determined to be orthorhombic and noncentrosymmetric . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in drug design.

Applications De Recherche Scientifique

- Scientific Field: Organic Chemistry

- Application : This compound is a spirocyclic building block . Spirocyclic compounds are used in the synthesis of various biologically active compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

- Method of Application : The synthesis of this compound involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

- Results or Outcomes : The synthesis of this compound provides a new area of chemical space with straightforward functional handles for further diversification .

- Scientific Field: Drug Discovery

- Application : This compound can be used as a building block in the synthesis of novel azaspiro[3.4]octanes, which are multifunctional modules in drug discovery .

- Method of Application : The synthesis of these novel azaspiro[3.4]octanes involves the use of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of these novel azaspiro[3.4]octanes provides a new area of chemical space with straightforward functional handles for further diversification .

-

Scientific Field: Organic Chemistry

- Application : This compound can be used as a building block in the synthesis of novel 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid .

- Method of Application : The synthesis of these novel compounds involves the use of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of these novel compounds provides a new area of chemical space with straightforward functional handles for further diversification .

-

Scientific Field: Drug Discovery

- Application : This compound can be used as a building block in the synthesis of novel 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide .

- Method of Application : The synthesis of these novel compounds involves the use of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of these novel compounds provides a new area of chemical space with straightforward functional handles for further diversification .

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRWAYWNXBSUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

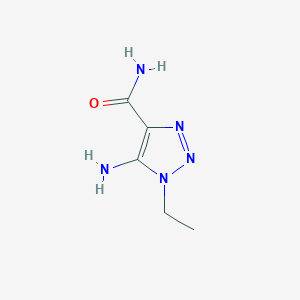

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

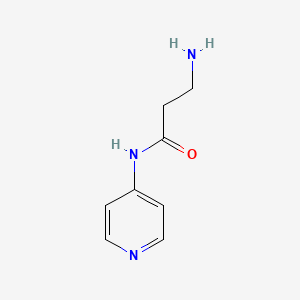

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)